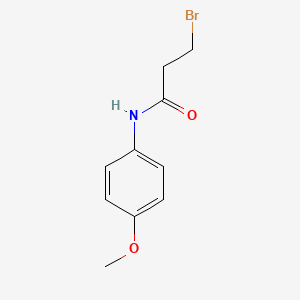

3-Bromo-n-(4-methoxyphenyl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-14-9-4-2-8(3-5-9)12-10(13)6-7-11/h2-5H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJSGZILSMAKJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70997938 | |

| Record name | 3-Bromo-N-(4-methoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70997938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7661-14-5 | |

| Record name | NSC98123 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-N-(4-methoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70997938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo N 4 Methoxyphenyl Propanamide

Classical Approaches to Propanamide Formation

Traditional methods for amide bond formation are characterized by their reliability and broad applicability. These approaches typically involve the reaction of an amine nucleophile with an activated carboxylic acid derivative, leading to the formation of the desired amide linkage.

The fundamental reaction for forming 3-Bromo-N-(4-methoxyphenyl)propanamide involves the acylation of the amine nucleophile, p-anisidine (B42471) (4-methoxyaniline). In this process, the lone pair of electrons on the nitrogen atom of p-anisidine attacks the electrophilic carbonyl carbon of an acylating agent. This nucleophilic acyl substitution reaction results in the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and a leaving group. The reactivity of the acylating agent is a critical factor, with more reactive derivatives facilitating the reaction under milder conditions.

A highly effective and common method for synthesizing this compound is the reaction between p-anisidine and 3-bromopropionyl chloride. mdpi.comresearchgate.net As an acyl chloride, 3-bromopropionyl chloride is a highly reactive electrophile, making the reaction rapid and often high-yielding. The reaction is typically performed in an inert solvent in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine. The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.

Table 1: Comparison of Classical Synthetic Routes

| Feature | Acylation with 3-Bromopropionyl Chloride | Amidation with 3-Bromopropanoic Acid |

| Carboxylic Acid Derivative | Acyl Chloride (highly reactive) | Carboxylic Acid (less reactive) |

| Key Reagents | p-anisidine, 3-bromopropionyl chloride, base (e.g., pyridine) | p-anisidine, 3-bromopropanoic acid, coupling agent (e.g., DCC, EDC) |

| Reaction Conditions | Typically mild, often at room temperature or 0 °C | Variable, may require heating depending on the coupling agent |

| Byproducts | HCl (neutralized by base), forming a salt | Stoichiometric waste from the coupling agent (e.g., DCU for DCC) |

| Advantages | High reactivity, often fast and high-yielding | Avoids handling of moisture-sensitive acyl chlorides |

| Disadvantages | Acyl chloride is moisture-sensitive and corrosive | Requires stoichiometric coupling agents, generating significant waste |

An alternative classical approach involves the direct condensation of 3-bromopropanoic acid with p-anisidine. Since carboxylic acids are less electrophilic than acyl chlorides, this reaction does not proceed readily on its own and requires the use of a coupling agent or dehydrating agent. ucl.ac.uk Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents activate the carboxylic acid by converting its hydroxyl group into a better leaving group, thereby facilitating the nucleophilic attack by the amine. While this method avoids the need to prepare the highly reactive acyl chloride, it suffers from the drawback of generating stoichiometric amounts of byproducts (e.g., dicyclohexylurea when using DCC), which can complicate purification. ucl.ac.uk

Contemporary and Sustainable Synthetic Innovations in Amide Chemistry

In response to the growing need for environmentally responsible chemical processes, modern synthetic chemistry has focused on developing greener and more efficient methods for amide bond formation. These innovations aim to reduce waste, minimize energy consumption, and avoid the use of hazardous reagents.

Green chemistry principles are increasingly being applied to amide synthesis to create more sustainable processes. nih.govresearchgate.netsemanticscholar.org This includes the development of catalytic methods that avoid the use of stoichiometric activating agents, thereby improving atom economy and reducing waste. ucl.ac.uk For instance, boric acid has been explored as a simple and effective catalyst for the direct amidation of carboxylic acids and amines. researchgate.net Other green strategies include the use of microwave irradiation to accelerate reaction times and reduce energy consumption, often under solvent-free conditions. researchgate.net The selection of safer, biodegradable solvents in place of traditional chlorinated solvents is another key aspect of green amide synthesis. nih.gov These approaches seek to make the synthesis of compounds like this compound more efficient and environmentally benign. nih.gov

Table 2: Application of Green Chemistry Principles to Amide Synthesis

| Green Chemistry Principle | Application in Amide Synthesis |

| Catalysis | Use of catalysts (e.g., boric acid) instead of stoichiometric coupling agents to reduce waste. |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. |

| Safer Solvents & Reagents | Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives (e.g., water, ethanol) or performing reactions under solvent-free conditions. nih.gov |

| Energy Efficiency | Employing methods like microwave irradiation to reduce reaction times and energy input compared to conventional heating. researchgate.net |

| Waste Prevention | Developing catalytic cycles and high-yield reactions that minimize the formation of byproducts. |

A cutting-edge approach to amide synthesis involves the use of visible-light photoredox catalysis. nih.govacs.org This strategy offers a sustainable and powerful alternative to traditional methods by harnessing light energy to drive chemical reactions under exceptionally mild conditions. nih.govorganic-chemistry.org In this process, a photocatalyst absorbs visible light and initiates a single-electron transfer (SET) process, generating radical intermediates that can lead to amide bond formation. These reactions are often characterized by their high efficiency, broad substrate scope, and excellent functional group tolerance. organic-chemistry.orgacs.org Notably, many of these methods are metal-free, base-free, and can be performed in environmentally friendly solvents, representing a significant advancement in sustainable chemical synthesis. organic-chemistry.orgacs.org This technology provides a novel and green pathway for the synthesis of a wide variety of amides, including this compound. nih.gov

Multi-Component Reaction Pathways Incorporating Amide Scaffolds

Multi-component reactions (MCRs) offer an efficient approach to constructing complex molecules like this compound in a single step by combining three or more starting materials. The Ugi and Passerini reactions are notable MCRs for the formation of amide scaffolds. nih.govnih.gov

A plausible Ugi four-component reaction for the synthesis of a precursor to the target compound would involve the reaction of 4-methoxyaniline, an appropriate aldehyde, 3-bromopropanoic acid, and an isocyanide. The Ugi reaction is renowned for its ability to generate diverse libraries of peptide-like molecules. nih.govnih.govorganic-chemistry.org The general mechanism involves the initial formation of an imine from the amine and aldehyde, which then reacts with the isocyanide and the carboxylic acid to form an α-acylamino amide intermediate. Subsequent transformations would be necessary to yield the final this compound.

While a direct one-pot synthesis of this compound via a known MCR is not extensively documented, the principles of reactions like the Ugi-type three-component reaction can be applied. For instance, a reaction involving an amine, an aldehyde, and an isocyanide can yield α-amino amides, which could be further elaborated. researchgate.net The versatility of MCRs lies in their ability to rapidly generate molecular complexity from simple starting materials. nih.govresearchgate.netchemspider.com

Transition Metal Catalysis and Non-Radical Pathways

Transition metal catalysis provides a powerful toolkit for the formation of C-N bonds, a key step in the synthesis of N-aryl amides such as this compound.

Palladium-Catalyzed Reactions: The Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis, can be adapted for the formation of C-N bonds, although it is more commonly used for C-C bond formation. wikipedia.orgorganic-chemistry.org A hypothetical palladium-catalyzed approach could involve the coupling of a 3-bromopropanamide (B1267534) derivative with an arylboronic acid, such as 4-methoxyphenylboronic acid, in the presence of a palladium catalyst and a suitable base. researchgate.netvu.nl While direct C(aryl)-N coupling of amides is less common via Suzuki reaction, related palladium-catalyzed amination reactions (Buchwald-Hartwig amination) of aryl halides with primary amides are well-established.

Copper-Catalyzed Reactions: Copper-catalyzed amidation reactions, often referred to as Ullmann-type couplings, are a viable method for the synthesis of N-aryl amides. nih.govbeilstein-journals.orgberkeley.edunih.gov This approach would involve the reaction of 3-bromopropanoic acid or its derivative with 4-methoxyaniline in the presence of a copper catalyst, a ligand, and a base. Copper-catalyzed C-H bond amidation has also emerged as a powerful technique, though it typically requires directing groups for regioselectivity. beilstein-journals.org

The following table outlines representative conditions for transition-metal-catalyzed N-arylation reactions that could be adapted for the synthesis of the target compound.

| Catalyst System | Reactants | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ / Ligand | Aryl Halide, Amide | K₃PO₄ | 1,4-Dioxane | 90 | Varies | mdpi.com |

| Cu Powder / Cu₂O | 2-Bromobenzoic Acid, Aniline (B41778) | K₂CO₃ | 2-Ethoxyethanol | 130 | 82-94 | nih.gov |

Synthesis of Related N-Aryl-3-bromopropanamide Derivatives

The synthesis of N-aryl-3-bromopropanamides can be generally achieved through the acylation of an appropriate aniline with 3-bromopropionyl chloride or a related activated derivative of 3-bromopropanoic acid. This classical approach remains a robust and widely used method.

For instance, the synthesis of 3-Bromo-N-phenylpropanamide is a direct reaction between aniline and 3-bromopropionyl chloride. Similarly, other substituted anilines can be used to generate a library of related derivatives. The synthesis of 3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide has been reported, showcasing the applicability of this method to sterically hindered anilines. nih.govresearchgate.net

The following table summarizes the synthesis of several N-aryl-3-bromopropanamide derivatives, demonstrating the versatility of the acylation method.

| Derivative Name | Aryl Amine | Acylating Agent | Molecular Formula | Reference |

| 3-Bromo-N-phenylpropanamide | Aniline | 3-Bromopropionyl chloride | C₉H₁₀BrNO | myskinrecipes.com |

| 3-Bromo-N-(4-bromophenyl)propanamide | 4-Bromoaniline | 3-Bromopropionyl chloride | C₉H₉Br₂NO | chemspider.com |

| 3-Bromo-N-(4-(pyridin-4-ylmethyl)phenyl)propanamide | 4-(Pyridin-4-ylmethyl)aniline | 3-Bromopropionyl chloride | C₁₅H₁₅BrN₂O | bldpharm.com |

| 3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide | 3,5-Di-tert-butylaniline | 3-Bromopropionyl chloride | C₁₇H₂₆BrNO | nih.govresearchgate.net |

| 3-Chloro-N-(4-chlorophenyl)propanamide | 4-Chloroaniline | 3-Chloropropionyl chloride | C₉H₉Cl₂NO | nih.gov |

These examples highlight the straightforward nature of synthesizing a range of N-aryl-3-halopropanamides by varying the aniline component.

Mechanistic Investigations of 3 Bromo N 4 Methoxyphenyl Propanamide Reactivity

Nucleophilic Substitution Pathways Involving the Bromine Moiety

The bromine atom in 3-Bromo-N-(4-methoxyphenyl)propanamide is a good leaving group, making the α-carbon susceptible to nucleophilic attack. The reaction pathways are significantly influenced by the potential for intramolecular participation by the adjacent amide group.

One prominent pathway involves neighboring group participation (NGP) , also known as anchimeric assistance. wikipedia.orgdalalinstitute.com In this mechanism, the lone pair of electrons on the amide nitrogen or oxygen can act as an internal nucleophile, attacking the carbon bearing the bromine atom. This intramolecular attack leads to the formation of a cyclic intermediate, which is then opened by an external nucleophile. youtube.com This two-step process, involving two consecutive SN2-like inversions, often results in the retention of stereochemistry at the reaction center. dalalinstitute.com The rate of such reactions is often accelerated compared to analogous systems where neighboring group participation is not possible. wikipedia.org

The formation of a five-membered ring intermediate, a pyrrolidinone derivative, is a plausible outcome of such intramolecular cyclization. The stability of this cyclic intermediate plays a crucial role in directing the reaction pathway. The subsequent attack by an external nucleophile can occur at two different positions of the cyclic intermediate, leading to different products.

Table 1: Plausible Nucleophilic Substitution Pathways

| Pathway | Description | Intermediate | Stereochemical Outcome |

| Direct SN2 | A one-step mechanism where an external nucleophile directly displaces the bromide ion. | Pentacoordinate transition state | Inversion of configuration |

| Neighboring Group Participation (NGP) | A two-step mechanism involving intramolecular attack by the amide group to form a cyclic intermediate, followed by nucleophilic attack on the intermediate. | Cyclic aziridinone (B14675917) or oxazolinium ion | Retention of configuration |

Amidation and Acylation Reaction Mechanisms

The formation of this compound itself involves an amidation reaction, typically between 4-methoxyaniline (p-anisidine) and a 3-bromopropanoyl derivative, such as 3-bromopropanoyl chloride or 3-bromopropanoic acid.

The mechanism of this acylation reaction generally proceeds via a nucleophilic acyl substitution pathway. The nitrogen atom of 4-methoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3-bromopropanoyl derivative. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of a leaving group (e.g., chloride ion from the acyl chloride), yields the final amide product. The presence of a base is often required to neutralize the acid byproduct (e.g., HCl) and to deprotonate the aniline (B41778) nitrogen, thereby increasing its nucleophilicity.

The reactivity of the acylating agent is a critical factor. Acyl chlorides are highly reactive, and the reaction often proceeds rapidly at room temperature. When using a carboxylic acid, a coupling agent is typically necessary to activate the carboxyl group and facilitate the formation of the amide bond.

Specific Reaction Modes of the 4-Methoxyphenyl (B3050149) Moiety

The 4-methoxyphenyl group in this compound is an electron-rich aromatic system that can undergo a variety of reactions, most notably electrophilic aromatic substitution. The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho, para-director. masterorganicchemistry.commasterorganicchemistry.comleah4sci.com This directing effect is a consequence of the resonance stabilization of the carbocation intermediate (the sigma complex or arenium ion) formed during the electrophilic attack. uomustansiriyah.edu.iq

The lone pairs on the oxygen atom of the methoxy group can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions. This makes these positions more susceptible to attack by electrophiles. While both ortho and para positions are activated, the para product is often favored due to reduced steric hindrance from the bulky propanamide side chain. masterorganicchemistry.comuomustansiriyah.edu.iq

The propanamide substituent itself, specifically the amide group (-NHCO-), is also an activating, ortho, para-directing group due to the lone pair on the nitrogen atom which can be donated to the ring. However, under strongly acidic conditions, the nitrogen can be protonated, converting the group into a deactivating, meta-directing group. libretexts.org The interplay between the directing effects of the methoxy and the propanamide groups will determine the regioselectivity of electrophilic substitution reactions on the aromatic ring.

Role of Intermediates in Bromopropanamide Formation Processes

The synthesis of this compound from its precursors, 4-methoxyaniline and a 3-bromopropanoyl source, proceeds through key reactive intermediates. As mentioned in section 3.2, a tetrahedral intermediate is central to the nucleophilic acyl substitution mechanism.

In addition to the tetrahedral intermediate in the amidation step, the formation of N-acyliminium ions is another potential intermediate pathway, particularly under acidic conditions. nih.gov These highly electrophilic species can be formed from the amide and can participate in subsequent reactions.

The identification and characterization of these transient species are crucial for a complete understanding of the reaction mechanism. Modern analytical techniques, such as mass spectrometry, can be employed to detect and structurally characterize reaction intermediates, even those present in low concentrations and with short lifetimes. nih.govnih.govrsc.org For instance, electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for observing charged intermediates in solution. nih.gov

Electrophilic Substitution on Aromatic Rings

The 4-methoxyphenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. uomustansiriyah.edu.iq The mechanism of these reactions involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. uomustansiriyah.edu.iq The aromaticity of the ring is temporarily disrupted in this step. In the final step, a proton is lost from the carbon atom that was attacked by the electrophile, restoring the aromaticity and yielding the substituted product.

The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the ring. As discussed in section 3.3, the methoxy group is a strong activating ortho, para-director. The propanamide group is also generally an ortho, para-director. Therefore, electrophilic attack will be directed to the positions ortho and para to the methoxy group. Given that the para position is already substituted, electrophilic substitution will predominantly occur at the positions ortho to the methoxy group (and meta to the propanamide group).

The steric bulk of the propanamide side chain can influence the ratio of ortho to para products in related systems. youtube.com In the case of this compound, the incoming electrophile will likely favor the less sterically hindered ortho position.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Nature | Directing Effect |

| -OCH₃ (Methoxy) | Strongly Activating | ortho, para |

| -NHCOR (Amide) | Moderately Activating | ortho, para |

Applications of 3 Bromo N 4 Methoxyphenyl Propanamide in Advanced Organic Synthesis

Strategic Building Block for Complex Molecular Architectures

The inherent chemical functionalities of 3-Bromo-N-(4-methoxyphenyl)propanamide, namely the electrophilic carbon bearing the bromine atom and the nucleophilic secondary amide, position it as a strategic building block for the assembly of complex molecular scaffolds. The presence of both an electrophilic and a nucleophilic center within the same molecule allows for its participation in a variety of cyclization and condensation reactions, leading to the formation of diverse heterocyclic systems which are prevalent in many biologically active compounds.

The reactivity of the terminal bromide can be exploited in substitution reactions with a range of nucleophiles, thereby introducing new functional groups and extending the carbon skeleton. This versatility is crucial in the stepwise construction of intricate molecules where precise control over the introduction of substituents is paramount.

Role in Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that involves the modification of complex molecules at a late stage of the synthetic sequence. This approach allows for the rapid generation of analogues of a lead compound, facilitating the exploration of structure-activity relationships (SAR). While direct research on the application of this compound in LSF is not extensively documented, the principles of its reactivity suggest its potential in this area.

The bromo-functionalized propanamide moiety could theoretically be introduced into a complex molecule, and the bromine atom would then serve as a handle for further diversification. For instance, cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, could be employed to introduce new aryl or amino substituents, respectively. This would enable the fine-tuning of the pharmacological properties of a drug candidate without the need for a complete de novo synthesis.

Precursor for Novel Chemical Entities

The structural framework of this compound provides a foundation for the synthesis of novel chemical entities. The reactivity of the C-Br bond allows for the introduction of various functionalities, leading to the generation of a library of derivatives with potentially unique biological activities. For example, displacement of the bromide with sulfur, oxygen, or nitrogen nucleophiles can lead to the formation of thioethers, ethers, and amines, respectively.

Furthermore, intramolecular reactions can be envisioned where a nucleophilic group, introduced elsewhere in the molecule, could displace the bromide to form cyclic structures. This approach is particularly valuable in the synthesis of novel heterocyclic compounds, which are a cornerstone of modern medicinal chemistry.

Utility in the Synthesis of Diverse Amide-Containing Compounds

The amide functional group is one of the most prevalent in biologically active molecules, including pharmaceuticals and natural products. This compound serves as a valuable precursor for the synthesis of a variety of more complex amide-containing compounds. The propanamide backbone can be elongated or modified through reactions at the bromine-bearing carbon.

Advanced Characterization and Spectroscopic Analysis of the Chemical Compound

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds. By probing how the molecule interacts with electromagnetic radiation, these methods provide detailed information about its connectivity and chemical environment.

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides information about the number and types of atoms, their connectivity, and their chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum for 3-Bromo-n-(4-methoxyphenyl)propanamide is predicted to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the p-disubstituted benzene (B151609) ring are expected to form a characteristic AA'BB' system, appearing as two doublets. The aliphatic portion of the molecule, the 3-bromopropanamide (B1267534) chain, would exhibit two triplets due to the coupling between the adjacent methylene (B1212753) (-CH2-) groups. A singlet for the methoxy (B1213986) (-OCH3) protons and a broad singlet for the amide (N-H) proton are also anticipated.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 9.0 | Broad Singlet | 1H | NH |

| ~ 7.4 - 7.6 | Doublet | 2H | Aromatic CH (ortho to NH) |

| ~ 6.8 - 7.0 | Doublet | 2H | Aromatic CH (ortho to OCH3) |

| ~ 3.8 | Singlet | 3H | OCH ₃ |

| ~ 3.7 | Triplet | 2H | CH ₂-Br |

| ~ 2.9 | Triplet | 2H | C(=O)-CH ₂ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 | Amide Carbonyl (C =O) |

| ~ 156 | Aromatic C -OCH₃ |

| ~ 131 | Aromatic C -NH |

| ~ 122 | Aromatic C H (ortho to NH) |

| ~ 114 | Aromatic C H (ortho to OCH₃) |

| ~ 55 | Methoxy Carbon (-OC H₃) |

| ~ 41 | C H₂-C=O |

| ~ 28 | C H₂-Br |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. tu.edu.iq The spectrum for this compound would be expected to display several characteristic absorption bands. A key feature would be the strong absorption from the carbonyl group (C=O) of the amide, known as the Amide I band. nih.govmasterorganicchemistry.com Another important signal is the N-H stretching vibration from the secondary amide. udel.edu

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3300 | N-H Stretch | Secondary Amide |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 3000 - 2850 | C-H Stretch | Aliphatic |

| ~ 1670 | C=O Stretch (Amide I) | Amide |

| ~ 1600, 1510 | C=C Stretch | Aromatic Ring |

| ~ 1540 | N-H Bend (Amide II) | Amide |

| 1250 - 1200 | C-O Stretch | Aryl Ether |

| 700 - 550 | C-Br Stretch | Alkyl Bromide |

Mass Spectrometry (MS, EI-MS, ESI-MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a powerful tool for determining the molecular weight and elemental composition of a compound. A crucial feature in the mass spectrum of this compound is the presence of two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺. docbrown.infojove.com This characteristic pattern is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which occur in an approximate 1:1 ratio. libretexts.orgyoutube.com

The molecular weight of the compound is 258.11 g/mol . sigmaaldrich.com Therefore, the mass spectrum would show peaks at m/z 257 (corresponding to the molecule with ⁷⁹Br) and m/z 259 (corresponding to the molecule with ⁸¹Br). Common fragmentation patterns would involve the cleavage of the C-C and C-Br bonds.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 257 / 259 | [M]⁺ (Molecular Ion) |

| 178 | [M - Br]⁺ |

| 150 | [CH₃OC₆H₄NHCO]⁺ |

| 123 | [CH₃OC₆H₄NH₂]⁺ |

| 108 | [CH₃OC₆H₄]⁺ |

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. libretexts.orglibretexts.org For this compound, with the molecular formula C₁₀H₁₂BrNO₂, the theoretical elemental composition can be calculated. Experimental values obtained, usually through combustion analysis, should closely match these theoretical percentages to verify the empirical and molecular formula. youtube.com

Table 5: Theoretical Elemental Composition of C₁₀H₁₂BrNO₂

| Element | Symbol | Atomic Mass ( g/mol ) | Mass Percent (%) |

| Carbon | C | 12.01 | 46.53% |

| Hydrogen | H | 1.01 | 4.69% |

| Bromine | Br | 79.90 | 30.95% |

| Nitrogen | N | 14.01 | 5.43% |

| Oxygen | O | 16.00 | 12.40% |

Purity Assessment Techniques

Ensuring the purity of a chemical compound is critical for its use in further applications. Several techniques are commonly employed to assess the purity of a solid organic compound like this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to separate, identify, and quantify components in a mixture. tricliniclabs.com For purity assessment, the compound is dissolved in a suitable solvent and injected into the HPLC system. A pure compound should ideally yield a single major peak in the chromatogram. The area of this peak relative to the total area of all peaks is used to calculate the purity, often expressed as a percentage. google.comgoogle.com

Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique used for rapid purity checks and to monitor the progress of reactions. miamioh.edu A small spot of the dissolved compound is applied to a TLC plate, which is then developed in a suitable solvent system. A pure compound should appear as a single spot after visualization (e.g., under UV light). The presence of multiple spots indicates the presence of impurities.

Melting Point Analysis: The melting point of a pure crystalline solid is a characteristic physical property. Pure compounds typically melt over a narrow temperature range. The presence of impurities generally causes a depression and broadening of the melting point range. For this compound, a sharp melting point in the range of 107-109 °C would be indicative of high purity. sigmaaldrich.com

Computational and Theoretical Studies on N Arylpropanamide Systems

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of N-arylpropanamides. DFT methods, such as B3LYP with various basis sets (e.g., 6-31G(d)), are frequently used to determine optimized molecular geometries, vibrational frequencies, and ground-state energies.

Theoretical investigations on related compounds, such as N-(4'-methoxyphenyl)-3-bromothiobenzamide, have utilized computational data to analyze rotational barriers in the isolated gas-phase molecule. These calculations indicated that specific molecular conformations are energetically preferred, providing a basis for understanding their polymorphic behavior in the solid state.

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of N-arylpropanamides is key to understanding their chemical behavior. DFT calculations are used to determine a range of electronic properties and reactivity descriptors. These descriptors provide a quantitative measure of the molecule's reactivity and potential interaction sites.

Key electronic properties that are typically calculated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO and their energy gap (ΔE) are fundamental in predicting the chemical reactivity, kinetic stability, and electronic transitions of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule, highlighting electrophilic (positive potential) and nucleophilic (negative potential) regions. This is crucial for predicting sites for intermolecular interactions.

From these fundamental properties, a variety of global reactivity descriptors can be derived, as shown in the table below. These descriptors are calculated based on the energies of the HOMO and LUMO.

| Reactivity Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to charge transfer. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |

While specific values for "3-Bromo-N-(4-methoxyphenyl)propanamide" are not published, studies on structurally similar aromatic compounds provide a framework for what to expect. The presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing bromine atom would significantly influence these electronic properties.

Solvation Dynamics and Solvent-Solute Interaction Studies

The behavior of "this compound" in a solution is governed by the interactions between the solute and solvent molecules. Solvation dynamics studies, often performed using molecular dynamics (MD) simulations, investigate how the solvent shell reorganizes around the solute molecule over time. These simulations can provide insights into diffusion, rotational correlation times, and the stability of the solute in different solvents.

The choice of solvent can significantly impact the conformational preferences and reactivity of N-arylpropanamides. Computational models, such as the Polarizable Continuum Model (PCM), are often used in conjunction with DFT calculations to simulate the effect of a solvent on the molecule's properties. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of properties in a simulated solution environment. Studies on related molecules have shown that solvation can alter the values of reactivity descriptors.

Theoretical Insights into Amide Bond Stability and Conformational Analysis

The amide bond is a cornerstone of peptide chemistry and is also central to the structure of N-arylpropanamides. Its stability and conformational preferences are of great interest. The planarity of the amide bond is a result of the delocalization of the nitrogen lone pair electrons into the carbonyl π-system, which imparts a partial double bond character to the C-N bond. This resonance stabilization leads to a significant rotational barrier around the C-N bond.

Theoretical studies on N-aryl amides have extensively investigated the factors influencing the conformation around the amide bond (cis vs. trans) and the rotation around the N-aryl bond.

Amide Conformation: For secondary amides like "this compound," the trans conformation (where the aryl group and the carbonyl oxygen are on opposite sides of the C-N bond) is generally favored due to reduced steric hindrance. nsf.gov

N-Aryl Torsion Angle: The degree of planarity between the amide group and the aromatic ring is described by the C-N-C-C torsion angle. In the crystal structure of a similar compound, 3-Chloro-N-(4-methoxyphenyl)propanamide, this torsion angle is -33.70(18)°, indicating a non-planar arrangement. This twist reduces the electronic conjugation between the amide and the aromatic ring but can be influenced by crystal packing forces and intermolecular interactions like hydrogen bonding.

Computational studies on related N-aryl amides have quantified the energetic differences between various conformers. For example, in N-(4'-methoxyphenyl)-3-bromothiobenzamide, computational data on rotational barriers in the gas phase indicated that one conformation was energetically preferred by approximately 2 kJ mol⁻¹ over another. Such small energy differences highlight the potential for multiple conformations to exist in equilibrium.

The table below summarizes key conformational parameters for N-aryl amides based on studies of analogous compounds.

| Parameter | Typical Finding for Secondary N-Aryl Amides | Influencing Factors |

|---|---|---|

| Amide C-N Bond Conformation | Predominantly trans | Steric hindrance, electronic effects |

| N-Aryl Torsion Angle | Often twisted from planarity | Steric hindrance, crystal packing, hydrogen bonding |

| Rotational Energy Barriers | Relatively low for N-Aryl bond, high for Amide C-N bond | Steric bulk of substituents, electronic conjugation |

These theoretical insights are crucial for understanding the structure-property relationships in this class of compounds and for designing molecules with specific conformational and electronic characteristics.

Future Research Directions and Unexplored Avenues for 3 Bromo N 4 Methoxyphenyl Propanamide

Development of Novel Catalytic Systems for Efficient Synthesis

The conventional synthesis of 3-Bromo-N-(4-methoxyphenyl)propanamide typically involves the acylation of p-anisidine (B42471) with 3-bromopropanoyl chloride. While effective, this method often relies on stoichiometric reagents and can present challenges in terms of atom economy and purification. Future research could significantly enhance the efficiency and sustainability of its synthesis through the development of novel catalytic systems.

Promising avenues include:

Iron-Catalyzed Amidation: Recent advancements have demonstrated that inexpensive and abundant iron(III) chloride can effectively catalyze the direct amidation of esters under solvent-free conditions. researchgate.netdoaj.orgmdpi.com Applying this methodology to the synthesis of this compound from a corresponding ester (e.g., methyl 3-bromopropanoate) and p-anisidine could offer a more environmentally benign and cost-effective route. researchgate.netdoaj.orgmdpi.com

Photocatalysis: Visible-light-mediated synthesis represents a frontier in organic chemistry, enabling reactions under mild conditions. researchgate.net A potential one-pot synthesis could be devised starting from 3-bromopropionaldehyde. A photocatalytic system could generate an acyl radical, which is then trapped by a chlorine source to form the acyl chloride in situ, followed by reaction with p-anisidine. researchgate.net

Umpolung Amide Synthesis (UmAS): To circumvent issues associated with traditional coupling reagents, an "umpolung" strategy could be explored. This approach inverts the polarity of the synthons. For N-aryl amides, this could involve reacting an N-aryl hydroxylamine (B1172632) with an α-halonitroalkane, a method shown to be effective for electron-rich systems like the N-(4-methoxyphenyl) group. nih.gov

Nanocatalysts: The application of heterogeneous nanocatalysts, such as those based on cobalt(II,III) oxide (Co3O4), is a growing area of research for various organic transformations. rsc.org Investigating the use of such novel, reusable catalysts for the amidation reaction could lead to highly efficient and scalable production protocols. rsc.org

Table 1: Potential Catalytic Systems for Future Synthesis

| Catalytic Approach | Potential Catalyst | Key Advantages |

|---|---|---|

| Direct Amidation | Iron(III) Chloride (FeCl₃) | Low cost, solvent-free conditions, high atom economy. researchgate.netdoaj.org |

| Photocatalysis | Ru(bpy)₃Cl₂ or Organic Dyes | Mild reaction conditions, use of visible light. researchgate.net |

| Umpolung Synthesis | Cesium Carbonate (Cs₂CO₃) | Avoids epimerization-prone reagents, good for N-aryl amides. nih.gov |

Exploration of Undiscovered Reaction Pathways and Transformations

The trifunctional nature of this compound offers a rich playground for exploring novel chemical reactions and transformations that have not yet been reported for this specific substrate.

Intramolecular Cyclization: The proximity of the bromine atom and the amide linkage suggests potential for intramolecular reactions. Under appropriate basic or catalytic conditions, cyclization could occur to form a four-membered β-lactam ring system, a core structure in many important pharmaceuticals. Transition-metal-catalyzed "cut-and-sew" processes involving C-N bond activation could also lead to novel ring-expanded heterocyclic structures. nih.gov

Dehydrogenation to Unsaturated Amides: The saturated propanamide backbone could be a precursor to its α,β-unsaturated counterpart. Methods involving selenium-mediated dehydrogenation have been shown to be highly chemoselective for amides, even in the presence of other carbonyl groups. nih.govnih.gov Creating the corresponding acrylamide (B121943) derivative would introduce a valuable Michael acceptor for further functionalization.

Chemodivergent Transformations: The amide group itself, typically considered stable, can be activated for diverse transformations. researchgate.netdntb.gov.ua For instance, using gem-diborylalkanes as pro-nucleophiles could potentially lead to a variety of products, such as β-aminoketones or enamides, by leveraging selective bond eliminations. researchgate.netdntb.gov.ua

C-H Activation/Functionalization: The methoxyphenyl ring is activated towards electrophilic substitution. Furthermore, modern catalytic methods could enable direct C-H functionalization at various positions on the aromatic ring or even at the α- or β-positions of the propyl chain, opening pathways to a wide array of derivatives without the need for pre-functionalized starting materials.

Table 2: Unexplored vs. Known Transformation Types

| Functional Group | Known Reaction Types | Potential Unexplored Pathways |

|---|---|---|

| Alkyl Bromide | Nucleophilic Substitution | Radical-mediated additions, cross-coupling reactions |

| Amide Linkage | Hydrolysis, Reduction | Catalytic C-N activation, nih.gov chemodivergent transformations researchgate.netdntb.gov.ua |

| Propyl Chain | - | Selective α,β-dehydrogenation, nih.gov direct C-H functionalization |

Integration into Materials Science and Supramolecular Chemistry Research

The structural motifs within this compound make it an intriguing candidate for applications in materials science and supramolecular chemistry, areas where it remains entirely unexplored.

Polymer Synthesis: The terminal bromine atom can serve as an initiator for Atom Transfer Radical Polymerization (ATRP), a powerful technique for creating well-defined polymers. By initiating the polymerization of monomers like styrene (B11656) or acrylates, this compound could be incorporated as an end-group, thereby functionalizing the resulting polymer chain with its unique amide and methoxyphenyl moieties.

Supramolecular Assembly: The secondary amide group is a classic functional group for directing self-assembly through hydrogen bonding. nd.edu The N-H donor and C=O acceptor can form predictable patterns, such as infinite chains or dimers, which are fundamental to building complex supramolecular architectures. researchgate.netmdpi.com The interplay between the amide hydrogen bonding and potential π–π stacking interactions from the methoxyphenyl rings could lead to the formation of gels, liquid crystals, or other soft materials. researchgate.netmdpi.com

Surface Modification: The molecule could be tethered to surfaces (e.g., silica, gold nanoparticles) via either the bromo- functionality or by modifying the aromatic ring. Such surface functionalization could be used to alter surface properties like wettability or to introduce specific recognition sites for sensing applications. The amide and methoxy (B1213986) groups would present a well-defined chemical functionality at the material's interface.

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-N-(4-methoxyphenyl)propanamide, and what critical reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves coupling 4-methoxyaniline with a brominated propanoyl derivative. Key steps include:

- Bromination : Introducing bromine at the β-position of the propanamide chain using reagents like N-bromosuccinimide (NBS) under radical or light-initiated conditions.

- Amidation : Reacting the brominated intermediate with 4-methoxyaniline in a polar aprotic solvent (e.g., DMF or THF) with a coupling agent (e.g., EDCI or DCC).

Critical parameters include solvent polarity (to stabilize intermediates), temperature (60–80°C for amidation), and catalyst (e.g., DMAP for acyl transfer). Yield optimization requires monitoring reaction progress via TLC or HPLC .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of the methoxy group (δ ~3.8 ppm for OCH) and bromine-induced deshielding in adjacent protons.

- X-ray Crystallography : Resolves molecular conformation and packing. For example, triclinic crystal systems (space group ) with unit cell parameters (e.g., Å, Å) are common in brominated propanamides .

- FTIR : Confirms amide C=O stretching (~1650 cm) and N-H bending (~1550 cm) .

Q. What are the typical purification strategies for this compound, especially when dealing with brominated by-products?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate brominated impurities.

- Recrystallization : Ethanol/water mixtures exploit solubility differences between the product (high crystallinity) and by-products.

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve polar impurities .

Advanced Research Questions

Q. How can researchers optimize the coupling of 4-methoxyaniline with brominated propanoyl derivatives to enhance regioselectivity and minimize side-product formation?

- Methodological Answer :

- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)) for Buchwald-Hartwig coupling to improve regioselectivity.

- Solvent Optimization : High-polarity solvents (e.g., DMSO) stabilize transition states, reducing side reactions like hydrolysis.

- Temperature Control : Lower temperatures (0–25°C) suppress undesired dimerization. Kinetic studies (e.g., in situ IR monitoring) identify optimal reaction windows .

Q. In crystallographic studies of this compound derivatives, how do substituents on the phenyl ring affect molecular packing and crystal lattice parameters?

- Methodological Answer : Substituents like methoxy groups influence packing via hydrogen bonding (amide N-H⋯O interactions) and van der Waals forces . For example:

- Bulky substituents (e.g., tert-butyl) increase unit cell volume (e.g., Å in triclinic systems).

- Electron-withdrawing groups (e.g., nitro) reduce π-π stacking distances. Comparative XRD analysis of analogs (e.g., 3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide) reveals these trends .

Q. What are the implications of halogen bonding between the bromine atom and biological targets in pharmacological studies of this compound?

- Methodological Answer :

- X-ray Co-crystallization : Resolve halogen bonds (C-Br⋯O/N) in protein-ligand complexes (e.g., with kinases or GPCRs).

- ITC Measurements : Quantify binding enthalpy changes upon bromine substitution with chlorine or iodine.

- MD Simulations : Compare interaction energies in bromine-containing vs. des-bromo analogs to validate target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.